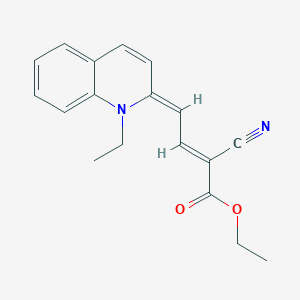
ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate, also known as ethyl cyano(3-ethyl-2-quinoxalylidene)acrylate, is a quinoxaline derivative that has been of interest to researchers due to its potential applications in the field of organic electronics, photovoltaics, and as a fluorescent probe for biological studies.
Mécanisme D'action
The mechanism of action of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate is not well understood. However, it has been suggested that its fluorescent properties are due to its ability to intercalate into DNA and RNA, causing a change in the fluorescence intensity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate. However, it has been shown to selectively bind to DNA and RNA, suggesting that it may have potential as a therapeutic agent for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate in lab experiments is its unique fluorescent properties, which make it a useful tool for studying nucleic acid structure and dynamics. However, its limited solubility in aqueous solutions and potential toxicity may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate. One area of interest is its potential use as a therapeutic agent for the treatment of certain diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, its potential applications in organic electronics and photovoltaics warrant further investigation.
Méthodes De Synthèse
The synthesis of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate involves the reaction of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate cyanoacetate with 2-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to yield the desired product.
Applications De Recherche Scientifique
Ethyl (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate has been studied for its potential application as a fluorescent probe for biological studies. It has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and dynamics. Additionally, it has been investigated for its potential use in organic electronics and photovoltaics due to its unique electronic properties.
Propriétés
IUPAC Name |
ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-20-16(11-9-14-7-5-6-8-17(14)20)12-10-15(13-19)18(21)22-4-2/h5-12H,3-4H2,1-2H3/b15-10+,16-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSWUEUVRSEEQY-HDVIWIBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C(C#N)C(=O)OCC)C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C\C=C(/C#N)\C(=O)OCC)/C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)
![3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7464275.png)
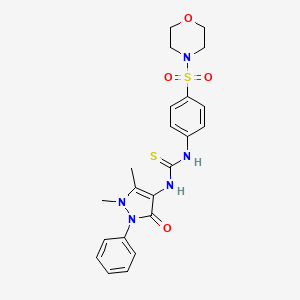
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)

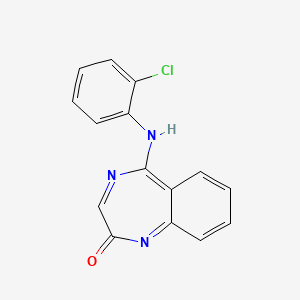
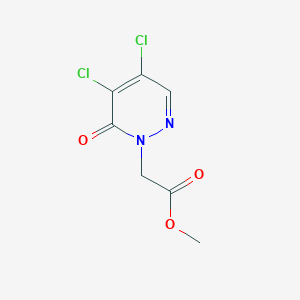
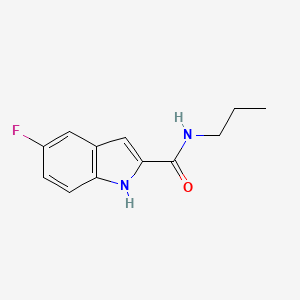
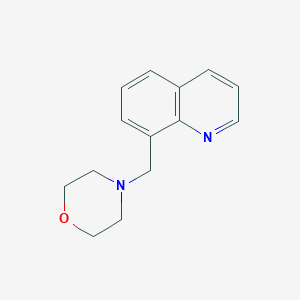
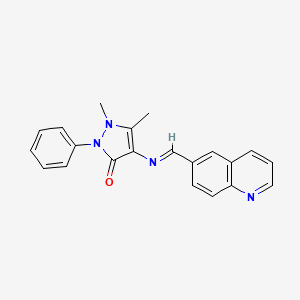
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)

![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)